molecular formula C11H9FN2O B11897109 8-fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one

8-fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one

Cat. No.: B11897109
M. Wt: 204.20 g/mol
InChI Key: ULNFMEOCBHVXMW-UHFFFAOYSA-N
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Description

8-Fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one is a heterocyclic compound with the molecular formula C11H9FN2O. This compound is part of the pyrazinoindole family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 8-fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one can be achieved through various synthetic routes. One common method involves a cycloaddition reaction between an N-ethylamine-indole and formaldehyde in the presence of benzotriazole . This reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high yield and purity.

For industrial production, bulk manufacturing processes are employed. These processes often involve the use of large-scale reactors and optimized reaction conditions to produce the compound efficiently and cost-effectively .

Chemical Reactions Analysis

8-Fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazinoindoles, including 8-fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways. For instance, a patent (EP2254886B1) describes the compound's ability to modulate kinase activity, which is crucial for cancer therapy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against certain bacterial strains, making it a candidate for developing new antibiotics. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Neuroprotective Effects

Recent findings indicate that this compound may have neuroprotective effects. Research has demonstrated its potential in reducing oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Table 2: Overview of Synthetic Steps

StepDescription
Step 1: Indole CoreSynthesize from indole derivatives
Step 2: FluorinationUse fluorination reagents to add fluorine
Step 3: CyclizationCyclize with hydrazine derivatives to form pyrazine

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the efficacy of this compound against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis in treated cells. The study concluded that this compound could serve as a lead structure for developing novel anticancer agents.

Case Study 2: Neuroprotection

Another research effort focused on the neuroprotective effects of the compound in an animal model of Alzheimer's disease. The administration of this compound resulted in reduced amyloid-beta plaque formation and improved cognitive function compared to control groups.

Mechanism of Action

The mechanism of action of 8-fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one involves its interaction with specific molecular targets. It acts as a partial agonist at MT1 receptors and does not possess intrinsic activity at MT2 receptors . This selective activity suggests that the compound may modulate specific signaling pathways, making it a valuable tool for studying receptor functions and developing targeted therapies.

Comparison with Similar Compounds

8-Fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one can be compared with other pyrazinoindole derivatives. Similar compounds include:

The uniqueness of this compound lies in its specific fluorine substitution, which can significantly influence its chemical reactivity and biological activity.

Biological Activity

8-Fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one is a nitrogen-containing heterocyclic compound with the molecular formula C11H9FN2OC_{11}H_{9}FN_{2}O and a molecular weight of 204.2 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives of this compound have been evaluated for their activity against multidrug-resistant (MDR) bacteria. In a study assessing the efficacy of various pyrazino-indole derivatives, it was found that several compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.03 to 2 µg/mL against a panel of MDR Gram-negative and Gram-positive bacteria .

The mechanism by which this compound exerts its biological effects may involve inhibition of bacterial topoisomerases, similar to other compounds in its class. Topoisomerases are essential enzymes that manage DNA supercoiling during replication and transcription. Inhibiting these enzymes can lead to effective bacterial cell death. The structure of the compound allows it to interact with the DNA-binding sites of these enzymes, thus disrupting their function .

Kinase Inhibition

Additionally, derivatives of this compound have shown promise as kinase inhibitors. Kinases are critical in various signaling pathways and are often implicated in cancer progression. The activity of this compound as a kinase inhibitor was demonstrated in several studies where it displayed inhibitory effects on specific kinases involved in cellular proliferation and survival pathways .

Efficacy Against MDR Bacteria

In a preclinical study involving rodent models infected with MDR bacterial strains, treatment with this compound derivatives resulted in significant reductions in bacterial load compared to untreated controls. The pharmacokinetic properties indicated favorable absorption and distribution profiles, suggesting potential for clinical application in treating severe infections caused by resistant pathogens .

Safety Profile

The safety profile of this compound was assessed in phase I clinical trials where it was administered to healthy volunteers. The results indicated that the compound was well-tolerated at various doses, with no significant adverse effects reported. This finding is crucial for advancing the compound into further clinical development stages for therapeutic use against bacterial infections .

Data Summary

Property Value
Molecular FormulaC11H9FN2O
Molecular Weight204.2 g/mol
CAS Number1279854-65-7
Purity>95%
MIC Range0.03–2 µg/mL
Clinical Trial StatusPhase I

Properties

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

8-fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one

InChI

InChI=1S/C11H9FN2O/c12-8-1-2-9-7(5-8)6-10-11(15)13-3-4-14(9)10/h1-2,5-6H,3-4H2,(H,13,15)

InChI Key

ULNFMEOCBHVXMW-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=C(C=C(C=C3)F)C=C2C(=O)N1

Origin of Product

United States

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